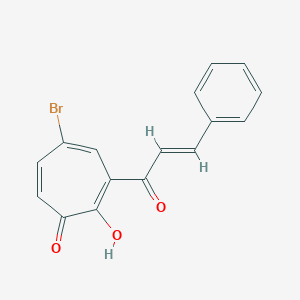

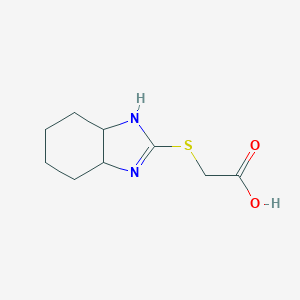

![molecular formula C19H23NO B486959 Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]- CAS No. 187605-57-8](/img/structure/B486959.png)

Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]-, also known as BHT-Phenol, is a synthetic antioxidant that has been widely used in the food and cosmetic industries. It is a derivative of butylated hydroxytoluene (BHT) and has been found to have potent antioxidant properties. In recent years, there has been growing interest in the scientific community to explore the potential applications of BHT-Phenol in various fields, including pharmaceuticals, materials science, and environmental science.

Aplicaciones Científicas De Investigación

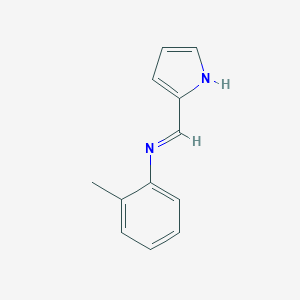

Fluorescent Zinc(II) Sensing

Phenol derivatives, such as Schiff-base compounds, have been synthesized and characterized for their selective fluorescent sensing properties towards zinc(II) ions. These compounds exhibit a significant increase in emission quantum yield upon the addition of Zn2+ ions, making them potential candidates for biological and environmental zinc sensing applications (Roy et al., 2009).

Coordination Chemistry

New symmetrical and unsymmetrical dinuclear copper(II) complexes derived from binucleating ligands with phenol and benzimidazole donors have been synthesized. These complexes exhibit unique spectral, electrochemical, and magnetic properties, which could be beneficial for developing new materials with specific magnetic and electrical properties (Amudha et al., 1999).

Catalysis in Polymerization

Tridentate 2,6-bis(imino)phenol and 2,6-bis(amino)phenol ligands and their corresponding zinc chloride complexes have been synthesized and shown to be highly efficient initiators for the ring-opening polymerization of ε-caprolactone. This highlights their potential use in the synthesis of biodegradable polymers (Hu et al., 2019).

Antioxidant Activity

Phenolic compounds, due to their structural characteristics, are potent inhibitors of various enzymes and have been studied for their antioxidant properties. For instance, bis(2‐hydroxy‐3‐tert‐butyl‐5‐methylphenyl)methane has been identified as a highly effective inhibitor, suggesting its potential use as an antioxidant in different industries (Sokolove et al., 1986).

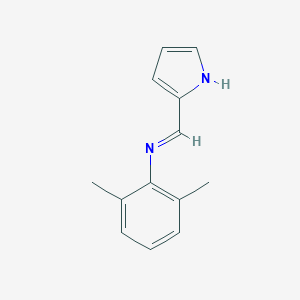

Metal Ion Detection and Binding

Certain phenol derivatives have been investigated for their selective fluorescence zinc ion sensing and binding behavior, displaying high selectivity for Zn2+ ions. These properties make them suitable for use as zinc ion-selective luminescent probes in biological applications under physiological conditions (Roy et al., 2007).

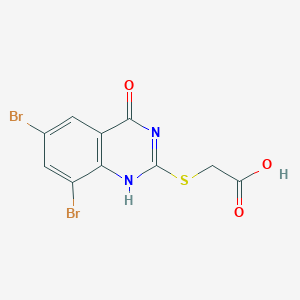

DNA and Plasma Protein Probing

Metal(II) complexes derived from Schiff base ligands have been studied as probes of DNA and plasma proteins, showing that they could act as anticancer agents and synthetic antioxidants. This opens up possibilities for their use in medical research and drug development (Rani et al., 2020).

Propiedades

IUPAC Name |

2-[[2,6-di(propan-2-yl)phenyl]iminomethyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-13(2)16-9-7-10-17(14(3)4)19(16)20-12-15-8-5-6-11-18(15)21/h5-14,21H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPDAGGYXJMJIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N=CC2=CC=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70425281 |

Source

|

| Record name | Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]- | |

CAS RN |

187605-57-8 |

Source

|

| Record name | Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

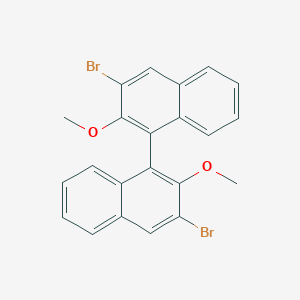

![1-{[(2,5-Ditert-butylphenyl)imino]methyl}-2-naphthol](/img/structure/B486987.png)

![6-(2-Phenylvinyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487032.png)

![2'-amino-5-fluoro-2,5'-dioxospiro[1H-indole-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile](/img/structure/B487054.png)

![6-(4-Methylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487072.png)

![6-(3,4-Dimethoxyphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487083.png)

![6-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487123.png)

![3-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487124.png)

![3-(4-Methoxyphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487127.png)